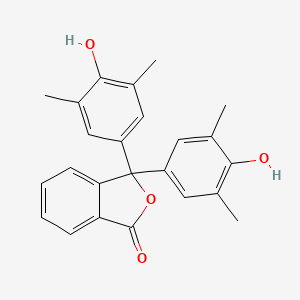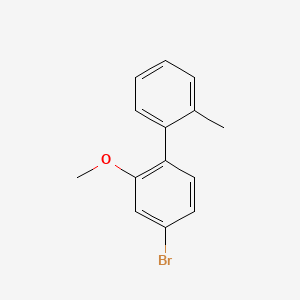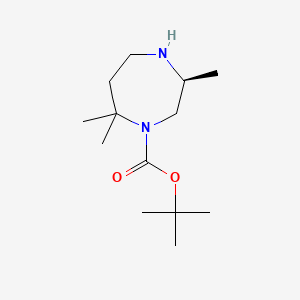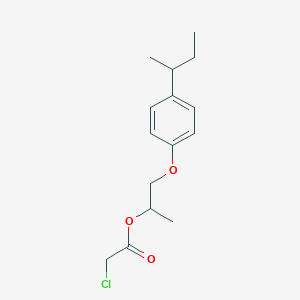![molecular formula C16H20Cl2N4O2S B14015637 Benzenesulfonamide, 4-[bis(2-chloropropyl)amino]-N-2-pyrimidinyl- CAS No. 20977-42-8](/img/structure/B14015637.png)
Benzenesulfonamide, 4-[bis(2-chloropropyl)amino]-N-2-pyrimidinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(bis(2-chloropropyl)amino)-N-pyrimidin-2-yl-benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bis(2-chloropropyl)amino)-N-pyrimidin-2-yl-benzenesulfonamide typically involves multiple steps. One common route starts with the preparation of the pyrimidine ring, followed by the introduction of the benzenesulfonamide group. The bis(2-chloropropyl)amino group is then introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide or dimethyl sulfoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(bis(2-chloropropyl)amino)-N-pyrimidin-2-yl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can replace the chloropropyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(bis(2-chloropropyl)amino)-N-pyrimidin-2-yl-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(bis(2-chloropropyl)amino)-N-pyrimidin-2-yl-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(bis(2-chloropropyl)amino)-N-pyrimidin-2-yl-benzenesulfonamide: shares similarities with other sulfonamide derivatives and pyrimidine-based compounds.
N-(2-chloropropyl)-N-pyrimidin-2-yl-benzenesulfonamide: A similar compound with one chloropropyl group.
4-(bis(2-chloropropyl)amino)-benzenesulfonamide: Lacks the pyrimidine ring.
Uniqueness
The uniqueness of 4-(bis(2-chloropropyl)amino)-N-pyrimidin-2-yl-benzenesulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
20977-42-8 |
|---|---|
Formule moléculaire |
C16H20Cl2N4O2S |
Poids moléculaire |
403.3 g/mol |
Nom IUPAC |
4-[bis(2-chloropropyl)amino]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H20Cl2N4O2S/c1-12(17)10-22(11-13(2)18)14-4-6-15(7-5-14)25(23,24)21-16-19-8-3-9-20-16/h3-9,12-13H,10-11H2,1-2H3,(H,19,20,21) |
Clé InChI |
IQRJSDHZWNQVLX-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(CC(C)Cl)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol](/img/structure/B14015558.png)



![4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B14015576.png)





![[(4-Methylpentan-2-ylidene)amino]thiourea](/img/structure/B14015623.png)



